4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine
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Overview
Description
4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a complex organic compound that features a combination of chlorophenyl, methoxyphenyl, benzimidazole, and phthalazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl and 4-methoxyphenyl derivatives. These intermediates are then subjected to condensation reactions with benzimidazole and phthalazine derivatives under controlled conditions, often involving catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine
- **1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- **(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine
- **3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds. For example, the presence of both chlorophenyl and methoxyphenyl groups can enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C28H20ClN5O |
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Molecular Weight |
477.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)benzimidazol-5-yl]phthalazin-1-amine |
InChI |
InChI=1S/C28H20ClN5O/c1-35-22-13-11-21(12-14-22)34-17-30-25-16-20(10-15-26(25)34)31-28-24-5-3-2-4-23(24)27(32-33-28)18-6-8-19(29)9-7-18/h2-17H,1H3,(H,31,33) |
InChI Key |
UKQUYLWLQKHGJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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